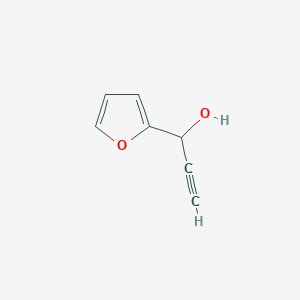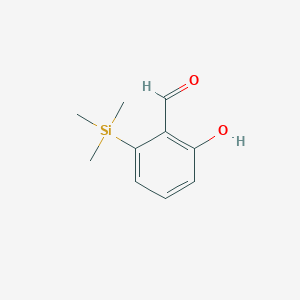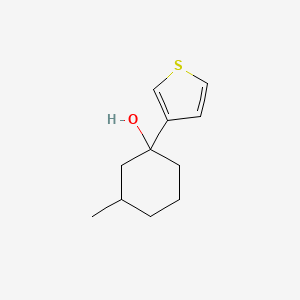
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid is an organic compound with the molecular formula C10H8Cl2O4 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and an acetyl group attached to the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-2,3-dichlorophenoxy)acetic acid typically involves the reaction of 2,3-dichloro-4-hydroxyacetophenone with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-acetyl-2,3-dichlorophenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through the modulation of biochemical pathways involved in cell growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.
Ethacrynic acid: Another compound with a similar phenoxyacetic acid backbone but different substituents
Uniqueness
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid is unique due to the presence of both chlorine atoms and an acetyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2977-54-0 |
|---|---|
Molecular Formula |
C10H8Cl2O4 |
Molecular Weight |
263.07 g/mol |
IUPAC Name |
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C10H8Cl2O4/c1-5(13)6-2-3-7(10(12)9(6)11)16-4-8(14)15/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
RPQOGNABCPORJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)acetic acid](/img/structure/B8727738.png)







![2-Bromo-6h-thieno[2,3-c]pyridin-7-one](/img/structure/B8727816.png)



